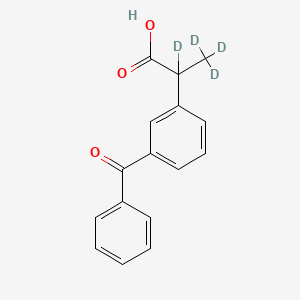

2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid

Descripción general

Descripción

2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 258.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as ketoprofen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .

Mode of Action

this compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation, their reduced production leads to a decrease in inflammation .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzyme, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound include a high degree of protein binding (99%) and a relatively short elimination half-life of 2-2.5 hours . These properties influence the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of this compound is a reduction in inflammation . This is due to its inhibition of prostaglandin production, which in turn decreases the inflammatory response . This makes it effective in treating conditions characterized by inflammation, such as arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent bioavailability can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the compound’s stability can be affected by storage conditions, such as temperature and humidity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been thoroughly investigated. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

2-(3-Benzoylphenyl)(~2~H₄)propanoic acid, commonly known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This compound is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.33 g/mol

Ketoprofen functions by inhibiting the enzyme cyclooxygenase (COX), which plays a critical role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By blocking COX enzymes, ketoprofen effectively reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Effects

- Anti-inflammatory Activity : Ketoprofen has been shown to be effective in reducing inflammation in various animal models. It is particularly potent when compared to other NSAIDs like indomethacin, demonstrating superior anti-inflammatory properties in certain assays .

- Analgesic Activity : Clinical studies indicate that ketoprofen provides significant relief from pain associated with conditions such as arthritis and postoperative pain. Its analgesic effect is attributed to its ability to inhibit both central and peripheral pain pathways.

- Antipyretic Activity : Ketoprofen also exhibits antipyretic effects, making it useful in treating fever. Its mechanism involves the inhibition of prostaglandin synthesis in the hypothalamus, which regulates body temperature.

- Antibradykinin Activity : Research has indicated that ketoprofen possesses antibradykinin properties, contributing to its overall analgesic effects .

Study 1: Efficacy in Inflammatory Models

A study conducted on rats demonstrated that ketoprofen significantly reduced paw edema induced by carrageenan, a common model for assessing anti-inflammatory drugs. The results indicated that ketoprofen's efficacy was comparable to that of indomethacin but with fewer side effects related to gastrointestinal irritation .

Study 2: Comparison with Other NSAIDs

In a clinical trial comparing ketoprofen with other NSAIDs for postoperative pain management, ketoprofen was found to provide quicker onset and longer duration of analgesia than ibuprofen and aspirin. Patients reported lower pain scores within the first few hours post-surgery when treated with ketoprofen .

Study 3: Pharmacokinetics in Biological Fluids

A novel method for determining ketoprofen levels in biological fluids was developed involving ether extraction followed by thin-layer chromatography (TLC). This method allows for sensitive detection of ketoprofen at concentrations as low as 1 µg/mL in plasma samples .

Data Table: Comparative Biological Activities of Ketoprofen

| Activity Type | Ketoprofen | Indomethacin | Ibuprofen |

|---|---|---|---|

| Anti-inflammatory | High | High | Moderate |

| Analgesic | High | Moderate | Moderate |

| Antipyretic | High | Low | Moderate |

| Antibradykinin | Yes | No | No |

| GI Side Effects | Low | High | Moderate |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Molecular Formula : CHO

- Molecular Weight : 254.28 g/mol

- CAS Number : 22071-15-4

Ketoprofen acts primarily by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. This inhibition reduces inflammation and pain associated with various conditions, such as arthritis and dysmenorrhea. The compound exhibits a high degree of protein binding (approximately 99%) and has a relatively short elimination half-life of 2 to 2.5 hours, influencing its pharmacokinetics and therapeutic efficacy .

Therapeutic Applications

- Pain Management : Ketoprofen is widely used for managing acute and chronic pain, including postoperative pain, dental pain, and pain associated with inflammatory conditions.

- Anti-inflammatory Treatment : It is effective in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis due to its ability to reduce swelling and discomfort.

- Antipyretic Effects : The compound can also be utilized to reduce fever through its action on the hypothalamic heat-regulating center.

Biochemical Studies

Ketoprofen's interactions with various biomolecules make it a valuable compound for biochemical research. Studies have shown that it can influence cellular signaling pathways and gene expression related to inflammation . Additionally, its effects on cellular metabolism are under investigation, providing insights into its broader biological implications.

Drug Development

Research into the modification of ketoprofen's structure has led to the development of new derivatives aimed at enhancing its efficacy and reducing side effects. For example, derivatives with altered lipophilicity are being studied for improved membrane permeability, potentially leading to better therapeutic outcomes .

Case Study 1: Efficacy in Osteoarthritis

A clinical trial evaluated the efficacy of ketoprofen in patients with osteoarthritis. Results indicated significant improvements in pain relief compared to placebo groups, demonstrating its effectiveness as a first-line treatment option for managing osteoarthritis symptoms .

Case Study 2: Comparison with Other NSAIDs

A comparative study assessed ketoprofen against other NSAIDs like ibuprofen and naproxen. Findings suggested that while all drugs provided pain relief, ketoprofen had a more rapid onset of action in acute settings .

Propiedades

IUPAC Name |

2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-RRRGEQHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678713 | |

| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-29-4 | |

| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.